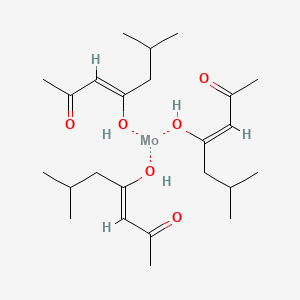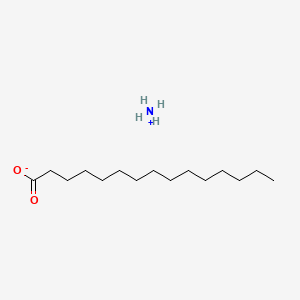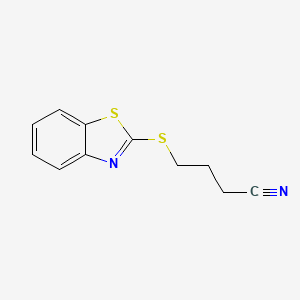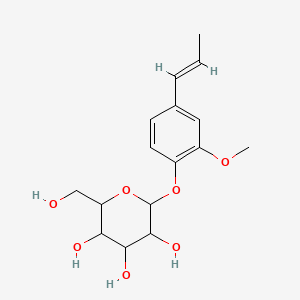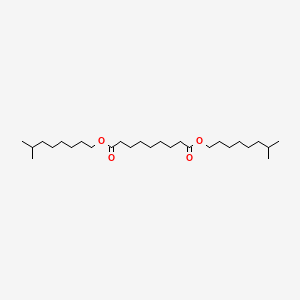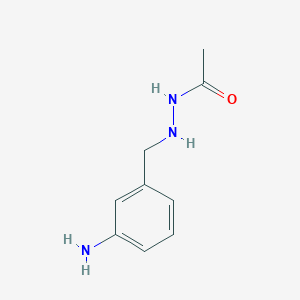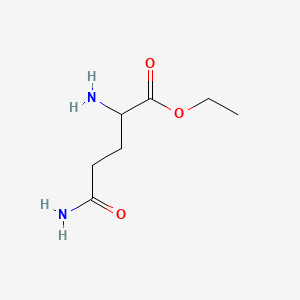
Sorbitan, tetradodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sorbitan, tetradodecanoate, also known as sorbitan monolaurate, is a nonionic surfactant derived from the esterification of sorbitan with lauric acid. It is widely used in various industries due to its emulsifying, dispersing, and stabilizing properties. This compound is particularly valued in the production of cosmetics, pharmaceuticals, and food products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sorbitan, tetradodecanoate is synthesized through the esterification of sorbitan with lauric acid. The reaction typically involves heating sorbitan and lauric acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, at elevated temperatures (around 150°C) for several hours. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of this compound involves a continuous process where sorbitan and lauric acid are fed into a reactor, and the esterification reaction is catalyzed by an acid catalyst. The reaction mixture is then subjected to distillation to remove water and unreacted starting materials, resulting in the desired ester product.
Análisis De Reacciones Químicas
Types of Reactions: Sorbitan, tetradodecanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions with other fatty acids or alcohols.
Common Reagents and Conditions:
Esterification: Sorbitan and lauric acid in the presence of an acid catalyst (e.g., sulfuric acid) at elevated temperatures.
Hydrolysis: this compound can be hydrolyzed in the presence of water and a base (e.g., sodium hydroxide) to yield sorbitan and lauric acid.
Major Products Formed:
Esterification: this compound
Hydrolysis: Sorbitan and lauric acid
Aplicaciones Científicas De Investigación
Sorbitan, tetradodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Employed in cell culture media to enhance the solubility of hydrophobic compounds.
Medicine: Utilized in drug delivery systems to improve the bioavailability of poorly soluble drugs.
Industry: Applied in the formulation of cosmetics, personal care products, and food emulsifiers.
Mecanismo De Acción
Sorbitan, tetradodecanoate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, facilitating their dispersion and solubilization. This mechanism is crucial in applications such as drug delivery, where it enhances the solubility and bioavailability of active pharmaceutical ingredients.
Comparación Con Compuestos Similares
- Sorbitan monostearate
- Sorbitan tristearate
- Sorbitan monolaurate
Comparison: Sorbitan, tetradodecanoate is unique due to its specific fatty acid chain length (lauric acid), which imparts distinct emulsifying and stabilizing properties. Compared to sorbitan monostearate and sorbitan tristearate, this compound has a lower melting point and is more effective in forming water-in-oil emulsions. Its hydrophilic-lipophilic balance (HLB) value is also different, making it suitable for specific applications where other sorbitan esters may not be as effective.
Propiedades
Número CAS |
93963-93-0 |
|---|---|
Fórmula molecular |
C54H100O9 |
Peso molecular |
893.4 g/mol |
Nombre IUPAC |
[(2R)-2-[(2R,3R,4S)-3,4-di(dodecanoyloxy)oxolan-2-yl]-2-dodecanoyloxyethyl] dodecanoate |
InChI |
InChI=1S/C54H100O9/c1-5-9-13-17-21-25-29-33-37-41-49(55)59-45-47(61-50(56)42-38-34-30-26-22-18-14-10-6-2)53-54(63-52(58)44-40-36-32-28-24-20-16-12-8-4)48(46-60-53)62-51(57)43-39-35-31-27-23-19-15-11-7-3/h47-48,53-54H,5-46H2,1-4H3/t47-,48+,53-,54-/m1/s1 |
Clave InChI |
YWSDIOKOZYVZFR-OHTOXZDKSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




